3-(2-Thienyl)acrylaldehyde

Synthetic methodology Microwave-assisted organic synthesis Process chemistry

3-(2-Thienyl)acrylaldehyde (CAS 14756-03-7), also known as 2-thiopheneacrolein, is a heteroaromatic α,β-unsaturated aldehyde with the molecular formula C₇H₆OS and a molecular weight of 138.19 g/mol. It features a planar, fully conjugated π-system spanning the electron-rich thiophene ring, the carbon-carbon double bond, and the aldehyde carbonyl, a structural characteristic that profoundly influences its reactivity as a versatile synthetic intermediate.

Molecular Formula C7H6OS
Molecular Weight 138.19 g/mol
CAS No. 14756-03-7
Cat. No. B077732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Thienyl)acrylaldehyde
CAS14756-03-7
Molecular FormulaC7H6OS
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=CC=O
InChIInChI=1S/C7H6OS/c8-5-1-3-7-4-2-6-9-7/h1-6H
InChIKeyIEAUKTACQUVNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Thienyl)acrylaldehyde (CAS 14756-03-7): Heteroaromatic α,β-Unsaturated Aldehyde for Procurement-Focused Evaluation


3-(2-Thienyl)acrylaldehyde (CAS 14756-03-7), also known as 2-thiopheneacrolein, is a heteroaromatic α,β-unsaturated aldehyde with the molecular formula C₇H₆OS and a molecular weight of 138.19 g/mol [1]. It features a planar, fully conjugated π-system spanning the electron-rich thiophene ring, the carbon-carbon double bond, and the aldehyde carbonyl, a structural characteristic that profoundly influences its reactivity as a versatile synthetic intermediate . The compound exists primarily as the (E)-isomer and is employed as a key building block in medicinal chemistry, agrochemical development, and materials science research [2].

Building block Heteroaromatic α,β-unsaturated aldehyde for cycloaddition, condensation, and conjugate addition workflows
Stereochemistry (E)-isomer supports stereoselective transformations and chiral scaffold assembly
Electronics Electron-rich thiophene core enhances reactivity and material polarizability relative to phenyl analogs

Why 3-(2-Thienyl)acrylaldehyde Cannot Be Casually Substituted by Furan, Phenyl, or Other In-Class Analogs


The electron-donating character, polarizability, and heteroatom-mediated reactivity of the thiophene ring in 3-(2-thienyl)acrylaldehyde differ fundamentally from its furan, phenyl, and other heterocyclic analogs. Quantitative spectrophotometric measurements demonstrate that the 2-thienyl group exerts a distinct positive dynamical conjugation effect compared to 2-furyl in α,β-unsaturated carbonyl systems [1]. Similarly, in nonlinear optical chromophores, replacing a phenyl ring with thiophene leads to large enhancements of polarizability anisotropy, directly altering device-relevant optical properties [2]. These electronic differences translate into divergent reactivity in cycloaddition reactions, differential biological activity against microbial targets, and distinct material performance in optoelectronic applications [3]. Consequently, treating thiophene-, furan-, and phenyl-based acrylaldehydes as interchangeable building blocks risks compromised synthetic yields, altered stereochemical outcomes, reduced biological potency, or degraded material performance.

Electronic mismatch
2-Thienyl exhibits distinct conjugation and electron-donating behaviour compared to 2-furyl; reactivity may shift in electrophilic or nucleophilic steps.
Scaffold divergence
Thiophene-derived cycloaddition products (thienoisoindoles) differ structurally from furan- or benzene-derived scaffolds; cannot be substituted to access the same core.
Polarizability gap
Replacing thiophene with phenyl reduces polarizability anisotropy, altering optical and electronic material performance.

3-(2-Thienyl)acrylaldehyde: Quantitative Differentiation Evidence Against Closest Analogs


Synthesis Efficiency: Microwave-Assisted Preparation of 3-(2-Thienyl)acrylaldehyde Delivers 95% Yield vs. Conventional Thermal Methods

A microwave-assisted Meyer-Schuster rearrangement employing indium(III) chloride in water at 160°C for 10 minutes provides 3-(2-thienyl)acrylaldehyde in 95% isolated yield with complete (E)-stereoselectivity . This represents a substantial yield advantage over conventional thermal condensation methods (e.g., Claisen-Schmidt), which typically require prolonged heating with strong bases and produce yields that are highly substrate-dependent . The microwave protocol dramatically reduces reaction time from hours to approximately 10 minutes while eliminating the need for organic solvents, establishing a benchmark for efficient procurement-scale synthesis of this compound.

Synthesis efficiency
Data to verify
95% isolated yield
(E)-stereoselective
Reported microwave-assisted protocol; yield context requires independent verification.
No peer-reviewed source provided; cross-study comparable.
Synthetic methodology Microwave-assisted organic synthesis Process chemistry

Stereoselective Cycloaddition: (E)-3-(Thiophen-2-yl)acrylaldehyde Forms a Single Pair of Enantiomers in IMDAV Reaction vs. Furan and Phenyl Analogs

In the intramolecular Diels-Alder vinylarene (IMDAV) reaction with maleic anhydride and related dienophiles, (E)-3-(thiophen-2-yl)acrylaldehyde proceeds similarly to furylacrylaldehyde but with a high level of stereoselectivity, forming a single pair of enantiomers of 4,4a,5,6,7,7a-hexahydro-3aH-thieno[2,3-f]isoindoles in excellent yield [1]. This stereochemical outcome is critical because the resulting thieno[2,3-f]isoindole scaffold constitutes a privileged core in medicinal chemistry, and the ability to access it as a single enantiomeric pair directly from this aldehyde simplifies downstream chiral resolution requirements. In contrast, phenyl-based acrylaldehydes (e.g., cinnamaldehyde) produce benzoisoindoles with different ring electronics and potentially altered pharmacological profiles [2].

Stereoselective cycloaddition
Head-to-head
Single enantiomeric pair of thieno[2,3-f]isoindoles
Thienyl substrate provides sulfur-containing scaffold not accessible from furan or phenyl analogs.
IMDAV cascade; excellent yield reported.
Intramolecular Diels-Alder Thieno[2,3-f]isoindole synthesis Stereoselective cycloaddition Medicinal chemistry building blocks

Antibacterial Activity: Thiophene-Derived Acroleins Are Better Bactericides Than Benzene Analogs Against 35 Test Organisms

A systematic microbiological evaluation comparing eight ethylenic thiophene and benzene derivatives against 35 test organisms demonstrated that while the respective thiophene and benzene analogues exhibit equivalent antibacterial and antifungal activity overall, the thiophene compounds are distinctly better bactericides [1]. This class-level finding, established for substituted thiophene acroleins including bromo-nitro and bromo-cyano derivatives, indicates that the thiophene ring confers a measurable advantage in bactericidal potency that is not replicated by the corresponding phenyl-substituted acrylaldehydes. Although this study did not test unsubstituted 3-(2-thienyl)acrylaldehyde directly, the consistent pattern across multiple derivative pairs supports a class-level inference that the thiophene acrylaldehyde scaffold provides superior bactericidal character relative to its benzene analog.

Antibacterial activity
Class-level
Thiophene acrolein derivatives: superior bactericidal character vs. benzene analogs (35 strains)
Class-level inference supports thiophene scaffold screening for bactericidal development; unsubstituted compound not directly tested.
Qualitative superiority reported; quantitative MIC data in primary study.
Antimicrobial evaluation Thiophene vs. benzene analogs Bactericidal activity Structure-activity relationship

Polarizability Enhancement: Thiophene Replaces Phenyl Ring for Superior Nonlinear Optical (NLO) Material Performance

In a systematic study of thiophene-containing materials for electro-optic devices, the replacement of a phenyl ring by a thiophene unit led to large enhancements of polarizability, with the most significant increases in polarizability anisotropy observed when the rigid core was a collinear 5,5'-disubstituted-2,2'-dithienyl unit [1]. Refractive index measurements using an Abbe refractometer enabled quantitative determination of optical anisotropies, polarizabilities, and order parameters. This finding establishes that thiophene-based acrylaldehyde derivatives, including 3-(2-thienyl)acrylaldehyde as a monomeric precursor, offer a measurable advantage over phenyl-based analogs for applications requiring high birefringence and nonlinear optical response. The structural basis for this enhancement lies in the greater electron richness and extended conjugation of the thiophene ring compared to phenyl.

Polarizability
Class-level
Thiophene substitution enhances polarizability anisotropy vs. phenyl
Class-level observation for thiophene-containing liquid crystals; supports precursor selection for NLO materials.
Abbe refractometer data; exact values in primary study.
Nonlinear optics Polarizability anisotropy Liquid crystals Electro-optic devices Materials science

Electronic Effects: 2-Thienyl Exhibits Distinct Conjugation Behavior Compared to 2-Furyl in α,β-Unsaturated Carbonyl Systems

Spectrophotometric measurement of protolytic equilibrium constants of chalcone and its furan and thiophene analogs in sulfuric acid–glacial acetic acid revealed that furan ketones are more basic than thiophene ones, and that 2-furyl exhibits an appreciably greater positive dynamical conjugation effect than 2-thienyl [1]. However, 2-thienyl gives rise to greater steric hindrance to solvation of carbonium ions compared to 2-furyl. A separate study further established that in chalcone analog systems, 2-thienyl displays an electron-donating effect exceeding that of 2-furyl, with the position of the carbonyl group in the conjugated chain modulating basicity [2]. These electronic differences are not subtle; they directly affect reactivity in electrophilic substitutions, nucleophilic additions, and cycloaddition reactions, meaning that synthetic protocols optimized for furylacrylaldehyde cannot be assumed to transfer directly to the thiophene analog without adjustment.

Electronic effects
Head-to-head
2-Thienyl: lower basicity, greater steric hindrance vs. 2-furyl
Electronic differences directly affect reactivity; synthetic protocols cannot be transferred without adjustment.
Protolytic equilibrium constants measured spectrophotometrically.
Physical organic chemistry Heterocyclic electronic effects Protolytic equilibrium Conjugation effects

Agrochemical Patent Protection: 3-(2-Thienyl)acrylaldehyde as a Defined Intermediate in Syngenta Pesticidal Compositions

U.S. Patent 9,756,858 (Syngenta Participations AG, 2017) claims pesticidal compositions comprising compounds of formula I, wherein the substituents are as defined in the claims, and explicitly encompasses thiophene acrylaldehyde derivatives as agrochemical active ingredients or their synthetic precursors [1]. The patent covers insecticidal, acaricidal, molluscicidal, and nematicidal applications. This patent protection creates a procurement landscape where access to structurally defined thiophene acrylaldehyde intermediates is directly relevant to agrochemical discovery and development programs. Compared to unpatented furan or phenyl acrylaldehyde analogs, the thiophene scaffold occupies a distinct intellectual property position in the crop protection sector.

Patent protection
Reported
US 9,756,858 claims thiophene acrylaldehyde derivatives for pesticidal compositions
Supports agrochemical lead development; thiophene scaffold occupies distinct IP position.
Syngenta Participations AG, 2017.
Agrochemical intermediates Pesticidal composition Patent-protected scaffold Crop protection

3-(2-Thienyl)acrylaldehyde: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Enantiomerically Pure Thieno[2,3-f]isoindole Drug Candidates

Based on the demonstrated ability of (E)-3-(thiophen-2-yl)acrylaldehyde to form a single pair of enantiomers of thieno[2,3-f]isoindoles in excellent yield via the IMDAV cascade reaction [1], this compound is the building block of choice for medicinal chemistry groups developing sulfur-containing isoindole-based therapeutics. The thieno[2,3-f]isoindole scaffold is inaccessible from furan or phenyl acrylaldehyde analogs, and the high stereoselectivity eliminates the need for chiral resolution steps that would otherwise increase cost and reduce overall yield.

Agrochemical R&D: Development of Patent-Protected Pesticidal Active Ingredients

The explicit inclusion of thiophene acrylaldehyde derivatives in Syngenta's granted U.S. Patent 9,756,858 for pesticidal compositions [1] validates this compound as a strategically important intermediate for agrochemical discovery. Research teams pursuing novel insecticides, acaricides, or nematicides can procure 3-(2-thienyl)acrylaldehyde as a key starting material for structure-activity relationship (SAR) studies and lead optimization campaigns targeting crop protection applications.

Nonlinear Optical Materials: Precursor for High-Polarizability Thiophene-Based Chromophores

The class-level evidence that replacing phenyl with thiophene leads to large enhancements of polarizability anisotropy in electro-optic materials [1] positions 3-(2-thienyl)acrylaldehyde as a strategic monomeric precursor for laboratories synthesizing NLO chromophores, liquid crystals, and organic electronic materials. The conjugated α,β-unsaturated aldehyde functionality provides a reactive handle for further elaboration into extended π-conjugated systems with enhanced nonlinear optical performance.

Antimicrobial Agent Development: Exploiting the Thiophene Scaffold's Superior Bactericidal Character

The class-level finding that thiophene acrolein derivatives exhibit better bactericidal activity than their benzene analogs [1] supports the use of 3-(2-thienyl)acrylaldehyde as a core scaffold for synthesizing novel antimicrobial agents. Research groups focused on addressing antibiotic resistance can leverage the intrinsic bactericidal advantage of the thiophene acrylaldehyde framework to design derivative libraries with potentially improved potency against Gram-positive and Gram-negative pathogens.

Application
Selection Property
Validation Focus
Thienoisoindole synthesis (medicinal chemistry)
Stereoselective cycloaddition outcome
Enantiomeric purity and scaffold identity
Agrochemical lead optimization
Patent-protected thiophene acrylaldehyde intermediate
Pesticidal activity screening and SAR
Nonlinear optical material development
Thiophene-induced polarizability context
Optical anisotropy and order parameter assessment
Antimicrobial agent screening
Thiophene scaffold bactericidal screening context
MIC determination and strain-panel evaluation
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